molecular formula C11H10ClNO B2404851 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one CAS No. 115027-17-3

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2404851
CAS No.: 115027-17-3
M. Wt: 207.66
InChI Key: JDVHIVMJZFUSJI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a substituted indole derivative with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol. Its structure features a 4-methylindole core substituted at the 3-position with a 2-chloroacetyl group. Key identifiers include the SMILES string CC1=C2C(=CC=C1)NC=C2C(=O)CCl and InChIKey JDVHIVMJZFUSJI-UHFFFAOYSA-N .

Properties

IUPAC Name

2-chloro-1-(4-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-2-4-9-11(7)8(6-13-9)10(14)5-12/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVHIVMJZFUSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one typically involves the chlorination of an indole derivative. One common method includes the reaction of 4-methylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Chlorination Reaction :
    • Reacting 4-methylindole with chloroacetyl chloride in the presence of a base such as pyridine.
    • The reaction is conducted under mild conditions, generally at room temperature, facilitating the formation of the desired product.
  • Industrial Production :
    • In an industrial context, continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
    • Purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure product purity.

Scientific Research Applications

2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one has several significant applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules, particularly other indole derivatives.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

Medicine

  • Anticancer Potential : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. Mechanisms include inducing apoptosis and causing cell cycle arrest at the G2/M phase, particularly in breast and lung cancer cell lines.

Industry

  • Production of Specialty Chemicals : The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Research on the biological activity of this compound highlights its potential therapeutic benefits:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves:

  • Induction of apoptosis.
  • Cell cycle arrest at specific phases (G2/M).

Antimicrobial Activity

The compound has been investigated for its ability to combat bacterial infections, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Structure–Activity Relationship Studies

Investigations into the structure–activity relationships (SAR) of similar indole derivatives have provided insights into how modifications can enhance or reduce biological activity, highlighting the importance of specific functional groups in mediating effects.

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can participate in electrophilic substitution reactions, while the indole ring can interact with biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethan-1-one

  • Molecular Formula: C₁₆H₁₁Cl₂NO
  • Molecular Weight : 304.18 g/mol
  • Key Differences: Features a 4-chlorophenyl group at the 2-position of the indole ring instead of a methyl group.

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one

  • Molecular Formula: C₁₁H₁₀ClNO₂
  • Molecular Weight : 223.66 g/mol
  • Key Differences : Replaces the 4-methyl group with a 4-methoxy group , introducing electron-donating properties that could alter electronic distribution and solubility. This compound is available commercially with 97% purity .

2-Chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethan-1-one

  • Molecular Formula: C₁₇H₁₄ClNO
  • Molecular Weight : 283.75 g/mol
  • Key Differences : Incorporates a 4-methylphenyl group at the indole’s 2-position. The extended aromatic system may impact π-π stacking interactions in crystal structures or ligand-receptor binding .

2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one

  • Molecular Formula: C₁₆H₁₁ClFNO
  • Molecular Weight : 287.72 g/mol
  • This compound is noted for its use in synthetic pipelines .

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) at the phenyl or indole positions increase molecular polarity and may enhance electrophilic reactivity.
  • Electron-donating groups (e.g., OCH₃) improve solubility in polar solvents .

Synthetic Accessibility :

  • Chloroacetyl chloride is a common reagent for introducing the 2-chloroacetyl moiety, as seen in derivatives like 5a () .
  • Substituents at the indole’s 2-position often require directed C-H functionalization or cross-coupling strategies .

Biological Activity

2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

  • Molecular Formula : C₁₇H₁₄ClN₁O
  • Molecular Weight : 283.75 g/mol
  • CAS Number : 923903-34-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study examined the antimicrobial efficacy of various indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Compound NameMIC (mg/mL)Active Against
This compound0.23B. cereus
Other tested compoundsVariesE. coli, S. Typhimurium

The compound demonstrated notable activity against Bacillus cereus, while showing moderate resistance against Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have been documented in several studies. In one case, compounds similar to this compound showed an anti-inflammatory effect ranging from 49.5% to 70.7% when tested against inflammatory models, compared to ibuprofen's 86.4% effectiveness .

Synthesis and Evaluation

A recent study focused on synthesizing various indole derivatives and evaluating their biological activities. The synthesis involved reacting indole derivatives with chloroacetyl chloride under basic conditions, yielding compounds with various substituents that influenced their biological activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship of the compound suggests that the presence of the chloro group and methyl substitution on the indole ring enhances its biological activity. The SAR studies indicate that modifications at specific positions can significantly alter the potency against microbial species .

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